Cas no 35212-22-7 (ipriflavone)
ipriflavone Chemical and Physical Properties
Names and Identifiers
-
- ipriflavone
- 7-Isopropoxyisoflavone
- 3-phenyl-7-propan-2-yloxychromen-4-one
- 7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one
- IPRIFLAVONE(P)
- 4-isopropoxyisoflavone
- 7-isopropoxy-isoflavone
- 7-isopropyloxy-isoflavone
- FL-113
- Ipriflavone (Osteofix)
- Osten
- Osteofix
- Osteoquine
- Yambolap
- 7-Isoproxyisoflavone
- 7-(1-Methylethoxy)-3-phenyl-4H-1-benzopyron-4-one
- FT-0621442
- D70301
- NCGC00024094-04
- Iprivone
- Opera_ID_1176
- DTXSID5040679
- D01338
- UNII-80BJ7WN25Z
- NCGC00018139-02
- HMS3715D04
- SR-01000000042
- IPRIFLAVONE [JAN]
- HMS3371E17
- AMY25650
- HMS3656K19
- Tox21_111532_1
- CHEBI:31719
- Oprea1_106310
- Quinogin
- 7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one, 97%
- IPRIFLAVONE [VANDF]
- CHEMBL165790
- Ipriflavone, analytical standard
- Oprea1_275552
- TC 80
- CS-6395
- NC00213
- IPRIFLAVONE [INN]
- SFBODOKJTYAUCM-UHFFFAOYSA-
- NSC 755888
- MFCD00221719
- Tox21_113172
- BRN 4754346
- FL113
- Ipriflavona
- MLS000069470
- Osten (TN)
- AB00384280-21
- NCGC00018139-07
- IPRIFLAVONE [MI]
- Ipriflavonum [INN-Latin]
- HMS3393J15
- SMR000059060
- NCGC00018139-03
- CAS-35212-22-7
- MLS001424060
- A822650
- 7-isopropoxy-3-phenyl-chromone
- Ostivone
- s2422
- Tox21_113172_1
- BDBM43662
- 7-(1-Methylethoxy)-3-phenyl-4H-1-benzopyran-4-one
- DB13618
- Iprosten
- NCGC00018139-05
- Ipriflavone, INN
- TC-80
- NCGC00018139-01
- Ipriflavone (JP17/INN)
- HMS2051J15
- CCRIS 1920
- cid_3747
- Ipriflavonum
- Osteochin
- NCGC00018139-08
- Ipriflavone [INN:JAN]
- (Ipriflavone)
- 3-phenyl-7-propan-2-yloxy-1-benzopyran-4-one
- SW197593-2
- HY-N0094
- CCG-100963
- AC-8130
- TN-39
- SR-01000000042-2
- 3-phenyl-7-(propan-2-yloxy)-4H-chromen-4-one
- I0669
- FL 113
- 35212-22-7
- MLS001146879
- 4H-1-Benzopyran-4-one, 7-(1-methylethoxy)-3-phenyl-
- Q1097778
- NCGC00018139-04
- NSC-755888
- Cambridge id 6663564
- 80BJ7WN25Z
- HMS2234M05
- InChI=1/C18H16O3/c1-12(2)21-14-8-9-15-17(10-14)20-11-16(18(15)19)13-6-4-3-5-7-13/h3-12H,1-2H3
- Ipriflavona [INN-Spanish]
- Ipriflavon
- AKOS003627375
- Ipriflavone (JAN/INN)
- 7-isopropoxy-3-phenyl-4H-chromen-4-one
- F0196-0909
- 3-phenyl-7-propan-2-yloxy-chromen-4-one
- NS00010326
- Tox21_111532
- AS-12306
- MLS006011644
- DTXCID3020679
- SCHEMBL111472
- MLS000759494
- IPRIFLAVONE [WHO-DD]
- IPRIFLAVONE [MART.]
- STL512460
- DB-048754
- BRD-K93618743-001-21-0
- Ipriflavone (JP18/INN)
- BRD-K93618743-001-20-2
-
- MDL: MFCD00221719
- Inchi: 1S/C18H16O3/c1-12(2)21-14-8-9-15-17(10-14)20-11-16(18(15)19)13-6-4-3-5-7-13/h3-12H,1-2H3
- InChI Key: SFBODOKJTYAUCM-UHFFFAOYSA-N
- SMILES: O(C1C=CC2C(C(=COC=2C=1)C1C=CC=CC=1)=O)C(C)C
Computed Properties
- Exact Mass: 280.11000
- Monoisotopic Mass: 280.109944
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
- Molecular Weight: 280.3
Experimental Properties
- Color/Form: White to yellowish white crystalline or crystalline powder, odorless and tasteless.
- Density: 1.2170 (rough estimate)
- Melting Point: 116-120 °C (lit.)
- Boiling Point: 435.9°C at 760 mmHg
- Flash Point: 209.3 °C
- Refractive Index: 1.4700 (estimate)
- Solubility: 2.301 mg/L @ 25 °C (est)
- PSA: 39.44000
- LogP: 4.24720
- Solubility: It is easily soluble in chloroform or dimethylformamide, more soluble in acetonitrile, acetone or ethyl acetate, less soluble in methanol, absolute ethanol or absolute ether, very difficult to dissolve in hexane, and almost insoluble in water.
- Merck: 5074
ipriflavone Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
- RTECS:DJ3100500
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S24/25
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
ipriflavone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
ipriflavone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I216145-1g |
Ipriflavone |
35212-22-7 | 1g |
$ 45.00 | 2022-06-04 | ||
| TRC | I216145-2.5g |
Ipriflavone |
35212-22-7 | 2.5g |
$ 60.00 | 2022-06-04 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0669-25G |
Ipriflavone |
35212-22-7 | >98.0%(GC) | 25g |
¥440.00 | 2024-04-16 | |
| MedChemExpress | HY-N0094-10mM*1mLinDMSO |
Ipriflavone |
35212-22-7 | ≥98.0% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-N0094-500mg |
Ipriflavone |
35212-22-7 | 99.89% | 500mg |
¥400 | 2025-04-16 | |
| MedChemExpress | HY-N0094-1g |
Ipriflavone |
35212-22-7 | 99.89% | 1g |
¥550 | 2025-04-16 | |
| MedChemExpress | HY-N0094-5g |
Ipriflavone |
35212-22-7 | 99.89% | 5g |
¥700 | 2025-04-16 | |
| S e l l e c k ZHONG GUO | S2422-200mg |
Ipriflavone (Osteofix) |
35212-22-7 | 99.74% | 200mg |
¥580.59 | 2023-09-15 | |
| FUJIFILM | 093-04911-500mg |
Ipriflavone |
35212-22-7 | 500mg |
JPY 14,600 | 2021-11-29 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10904-200mg |
Ipriflavone (Osteofix) |
35212-22-7 | 98% | 200mg |
¥466.00 | 2023-09-09 |
ipriflavone Suppliers
ipriflavone Related Literature
-
María Vallet-Regí,Montserrat Colilla,Blanca González Chem. Soc. Rev. 2011 40 596
-
Yanbo Liu,Yiming Ma,Changyou Yu,Ye Gao,Kangli Li,Li Tong,Mingyang Chen,Junbo Gong Green Chem. 2022 24 5779
-
Gabrielle P. Black,Tarun Anumol,Thomas?M. Young Environ. Sci.: Processes Impacts 2019 21 1099
-
Rudy Simons,Harry Gruppen,Toine F. H. Bovee,Marian A. Verbruggen,Jean-Paul Vincken Food Funct. 2012 3 810
-
5. Cp*Ir(iii) and Cp*Rh(iii)-catalyzed annulation of salicylaldehydes with fluorinated vinyl tosylatesShuwen Zhao,Xiaojia Cai,Yuying Lu,Jinhui Hu,Zhuang Xiong,Jingwei Jin,Yin Li,Honggen Wang,Jia-Qiang Wu Chem. Commun. 2022 58 8966
Additional information on ipriflavone
Chemical Profile and Therapeutic Applications of Ipriflavone (CAS No. 35212-22-7)
Ipriflavone, chemically designated as 7-isopropoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, is a naturally occurring isoflavone derivative with a molecular formula of C15H10O3 and a molecular weight of 250.25 g/mol. Its CAS number, 35212-22-7, uniquely identifies it in chemical databases and literature. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its diverse pharmacological properties and potential therapeutic applications.
The structural framework of ipriflavone incorporates a benzopyran core, which is a common motif in many bioactive natural products. The presence of hydroxyl and isopropoxy functional groups contributes to its chemical reactivity and biological interactions. These features enable ipriflavone to engage with various biological targets, including receptors and enzymes, thereby modulating cellular processes. The compound’s solubility profile in water and organic solvents further enhances its suitability for formulation in pharmaceutical products.
Recent advancements in the study of ipriflavone have highlighted its multifaceted role in human health and disease management. Research has demonstrated that ipriflavone exhibits anti-inflammatory, osteoprotective, and estrogenic properties, making it a candidate for treating conditions such as osteoporosis, bone fractures, and menopausal symptoms. The mechanistic insights into its action have revealed that ipriflavone can activate estrogen receptors (ERs) with high selectivity for ERβ, thereby minimizing the risks associated with estrogen receptor agonism.
In clinical settings, ipriflavone has been extensively studied for its efficacy in preventing postmenopausal osteoporosis. A series of randomized controlled trials has shown that daily administration of ipriflavone at doses of 200 mg can significantly reduce the incidence of vertebral fractures and improve bone mineral density. These findings have solidified its position as a first-line therapeutic agent in the management of osteoporotic disorders. Additionally, the compound’s ability to stimulate osteoblast activity and inhibit osteoclast differentiation has opened new avenues for its use in bone regeneration and fracture healing.
Beyond its skeletal benefits, emerging research suggests that ipriflavone may have immunomodulatory effects. Studies have indicated that ipriflavone can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), thereby attenuating chronic inflammation. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, preclinical studies have explored the potential of ipriflavone in neuroprotection, demonstrating its ability to mitigate oxidative stress and neuroinflammation in models of Alzheimer’s disease.
The pharmacokinetic profile of ipriflavone has also been thoroughly investigated to optimize its therapeutic efficacy. Absorption studies have shown that ipriflavone is well-tolerated when administered orally, with peak plasma concentrations reached within 2–4 hours post-dose. The compound exhibits moderate bioavailability, with a half-life ranging from 6 to 12 hours depending on individual metabolic rates. These characteristics allow for convenient once-daily dosing regimens, enhancing patient compliance.
Safety assessments have confirmed that ipriflavone is generally well-tolerated at therapeutic doses, with adverse effects being mild to moderate in severity. Common side effects include gastrointestinal discomfort such as nausea and diarrhea, which are typically transient in nature. No significant interactions with other commonly prescribed medications have been reported, making it suitable for use in combination therapies without additional monitoring requirements.
The synthetic pathways for producing ipriflavone have been refined over the years to ensure high yield and purity. Traditional methods involve the condensation of daidzein or genistein derivatives with acetic anhydride followed by methylation or isopropylation reactions. Advances in green chemistry have introduced more sustainable approaches using biocatalysts or enzymatic modifications to enhance efficiency while minimizing environmental impact.
The future direction of research on ipriflavone is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies and derivatization efforts. By modifying key functional groups within the benzopyran scaffold, researchers aim to develop analogs with enhanced potency or selectivity for specific biological targets. Additionally, exploring novel delivery systems such as nanoparticles or liposomes could improve bioavailability and targeted delivery profiles.
In conclusion, ipriflavone (CAS No. 35212-22-7) represents a remarkable example of how natural product derivatives can be harnessed for therapeutic benefit. Its well-documented pharmacological properties, coupled with favorable safety profiles, make it an invaluable asset in modern medicine. As ongoing research continues to uncover new mechanisms of action and expand its clinical applications, ipriflavone is poised to remain at the forefront of pharmacological innovation in the years to come.